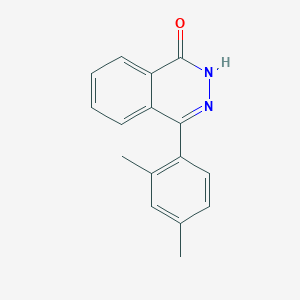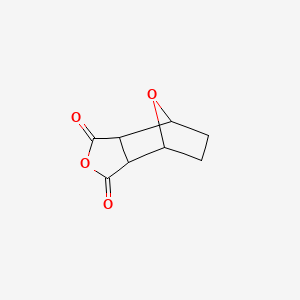
Norcantharidine
Vue d'ensemble
Description
Norcantharidin is a demethylated derivative of cantharidin, an active ingredient found in traditional Chinese medicine. It is known for its potential anticancer properties and is used clinically in China as an anticancer drug. Norcantharidin has shown efficacy in inhibiting the proliferation of various tumor cells and has fewer side effects compared to cantharidin .
Applications De Recherche Scientifique
Norcantharidin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: Clinically used as an anticancer drug, particularly in the treatment of liver, gastric, and gallbladder cancers.
Mécanisme D'action
Target of Action
Norcantharidin (NCTD) is a demethylated derivative of cantharidin, an anticancer active ingredient of traditional Chinese medicine . It has been shown to have potential multi-target anticancer activities . Two major protein families are involved in NCTD’s action against tumor invasion and metastasis, including matrix metalloproteinases (MMPs) and adhesion molecules .
Mode of Action
This suppression of expression and phosphorylation of both EGFR and c-Met inhibits cell growth .
Biochemical Pathways
NCTD has been shown to regulate the PI3K/Akt/NF-κB pathway, which is involved in anti-proliferation and pro-apoptosis . It also disrupts Smad2/3 phosphorylation, preventing its downstream signal cascades . Additionally, it affects several metabolic pathways, including the sphingolipid metabolism, purine metabolism, arachidonic acid metabolism, and glycerophospholipid metabolism .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of NCTD have been investigated . The results obtained in silico demonstrated that NCTD can be considered as an orally active drug candidate due to its physicochemical properties .
Result of Action
NCTD has been shown to induce cell cycle arrest at the G2/M phase in cell lines . Early and late apoptosis has also been observed . Furthermore, NCTD has been found to increase the levels of reactive oxygen species (ROS) and apoptosis in a dose-dependent manner in malignant melanoma cells .
Action Environment
For instance, the lack of excipients in the formulation that could provide the droplets with charge could contribute to the nanoemulsion’s instability
Analyse Biochimique
Biochemical Properties
Norcantharidin plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to inhibit protein phosphatases, which are crucial for cell cycle regulation and signal transduction . By inhibiting these enzymes, Norcantharidin disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, it interacts with other biomolecules such as DNA and RNA, further influencing cellular processes.
Cellular Effects
Norcantharidin exerts profound effects on various types of cells and cellular processes. It has been found to inhibit the proliferation of multiple tumor cell lines, including hepatoma, gallbladder cancer, colon cancer, breast cancer, leukemia, melanoma, and oral cancer cells . Norcantharidin influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis by activating caspases and disrupting mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of Norcantharidin involves several key processes. It binds to and inhibits protein phosphatases, leading to the accumulation of phosphorylated proteins that disrupt cell cycle progression . Norcantharidin also induces oxidative stress and DNA damage, which contribute to its anticancer effects. Furthermore, it modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norcantharidin change over time. Studies have shown that Norcantharidin is relatively stable, but its degradation products can also exert biological effects . Long-term exposure to Norcantharidin has been associated with hepatotoxicity, as evidenced by increased levels of alanine aminotransferase and total bilirubin in serum . These findings highlight the importance of monitoring the temporal effects of Norcantharidin in experimental settings.
Dosage Effects in Animal Models
The effects of Norcantharidin vary with different dosages in animal models. At therapeutic doses, Norcantharidin effectively inhibits tumor growth and prolongs survival in animal models . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the need for careful dose optimization to balance efficacy and safety.
Metabolic Pathways
Norcantharidin is involved in several metabolic pathways, including sphingolipid metabolism, purine metabolism, arachidonic acid metabolism, and glycerophospholipid metabolism . It interacts with various enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels. For example, Norcantharidin has been shown to affect the levels of key metabolites involved in lipid metabolism .
Transport and Distribution
Norcantharidin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Norcantharidin can accumulate in specific compartments, influencing its localization and activity. These interactions are crucial for its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of Norcantharidin plays a critical role in its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals may direct Norcantharidin to specific compartments or organelles, further influencing its biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Norcantharidin can be synthesized through the demethylation of cantharidin. The process involves the use of reagents such as sodium hydroxide or potassium hydroxide under controlled conditions to remove the methyl groups from cantharidin .
Industrial Production Methods: In industrial settings, norcantharidin is produced using large-scale chemical reactors where the demethylation process is carefully monitored to ensure high yield and purity. The reaction conditions, including temperature, pressure, and pH, are optimized to achieve efficient production .
Types of Reactions:
Oxidation: Norcantharidin can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Norcantharidin can participate in substitution reactions, where functional groups are replaced by others using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various halides or nucleophiles; conditions depend on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparaison Avec Des Composés Similaires
Cantharidin: The parent compound of norcantharidin, known for its higher toxicity and similar anticancer properties.
Disodium Cantharidinate: A derivative with reduced toxicity and similar therapeutic effects.
Sodium Demethylcantharidate: Another derivative with modified chemical structure to reduce side effects.
Uniqueness of Norcantharidin: Norcantharidin is unique due to its lower toxicity compared to cantharidin and its derivatives. It retains potent anticancer activity while minimizing side effects such as myelosuppression and gastrointestinal toxicity. This makes it a more favorable option for clinical use .
Propriétés
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABVEXCGCXWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884158 | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-12-6, 51154-98-4, 29745-04-8 | |
| Record name | Hexahydro-4,7-epoxyisobenzofuran-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcantharidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC148536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 29745-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3, hexahydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-4,7-Epoxyisobenzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

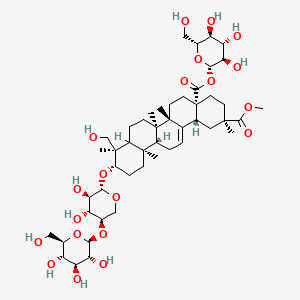
![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)
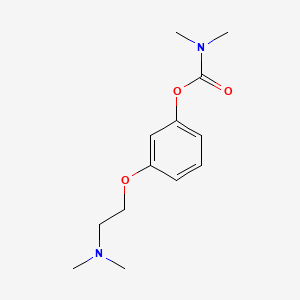
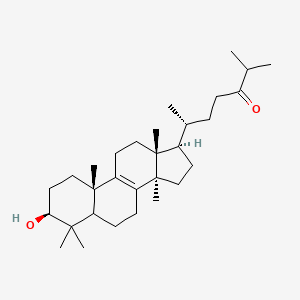
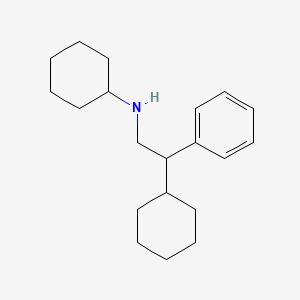
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1212115.png)
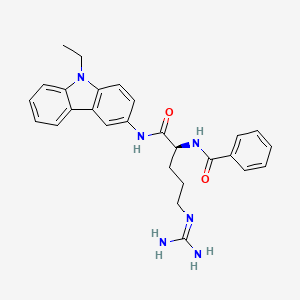


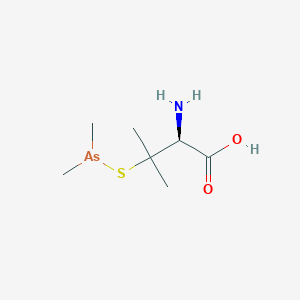
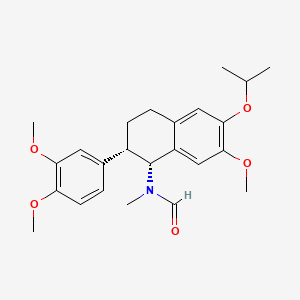
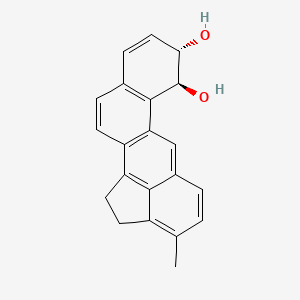
![[3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1212128.png)
